molecular formula C28H39ClN2O3 B5099374 4-[2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXY]-N-(4-CHLORO-3-ACETAMIDOPHENYL)BUTANAMIDE

4-[2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXY]-N-(4-CHLORO-3-ACETAMIDOPHENYL)BUTANAMIDE

Cat. No.: B5099374
M. Wt: 487.1 g/mol
InChI Key: XLYDAMIJFFJLFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXY]-N-(4-CHLORO-3-ACETAMIDOPHENYL)BUTANAMIDE is a complex organic compound with a unique structure that includes multiple functional groups

Properties

IUPAC Name

N-(3-acetamido-4-chlorophenyl)-4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39ClN2O3/c1-8-27(4,5)20-12-15-25(22(17-20)28(6,7)9-2)34-16-10-11-26(33)31-21-13-14-23(29)24(18-21)30-19(3)32/h12-15,17-18H,8-11,16H2,1-7H3,(H,30,32)(H,31,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYDAMIJFFJLFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)NC(=O)C)C(C)(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXY]-N-(4-CHLORO-3-ACETAMIDOPHENYL)BUTANAMIDE involves multiple steps, starting from the preparation of intermediate compounds. The key steps typically include:

    Preparation of 2,4-BIS(2-METHYLBUTAN-2-YL)PHENOL: This intermediate is synthesized through alkylation reactions involving phenol and 2-methylbutan-2-yl groups.

    Formation of the Phenoxy Intermediate: The phenol derivative is then reacted with butanoyl chloride to form the phenoxy intermediate.

    Amidation Reaction: The phenoxy intermediate undergoes an amidation reaction with 4-chloro-3-acetamidophenylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXY]-N-(4-CHLORO-3-ACETAMIDOPHENYL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, varying temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXY]-N-(4-CHLORO-3-ACETAMIDOPHENYL)BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-[2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXY]-N-(4-CHLORO-3-ACETAMIDOPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-BIS(2-METHYLBUTAN-2-YL)PHENOL: A precursor in the synthesis of the target compound.

    4-(2,4-DI-TERT-PENTYLPHENOXY)BUTYRIC ACID: A structurally related compound with similar functional groups.

Uniqueness

4-[2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXY]-N-(4-CHLORO-3-ACETAMIDOPHENYL)BUTANAMIDE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.